molecular formula C8H9ClN2O3 B3131410 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS No. 353292-84-9

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Cat. No.: B3131410
CAS No.: 353292-84-9
M. Wt: 216.62 g/mol
InChI Key: FDGLVALYYVAOPO-UHFFFAOYSA-N
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Description

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine is a functionalized pyrimidine building block designed for advanced chemical synthesis and drug discovery research. The pyrimidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in biologically active molecules and pharmaceuticals . This compound features a reactive chlorine atom at the 2-position, which is a common handle for nucleophilic aromatic substitution reactions, allowing researchers to introduce amines, alcohols, and other nucleophiles to create diverse chemical libraries . The 5-position is substituted with a complex ester group, which can serve as a prodrug element, a metabolic stabilizer, or a point for further chemical modification. Pyrimidine-based structures are of significant interest in the development of therapeutic agents due to their wide range of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This makes this compound a valuable intermediate for researchers in medicinal chemistry programs aimed at generating new lead compounds, particularly in the synthesis of novel kinase inhibitors, enzyme substrates, and other targeted small molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(2-chloropyrimidin-5-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(7(12)13-2)14-6-3-10-8(9)11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGLVALYYVAOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with an appropriate ester under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key pyrimidine derivatives with structural or functional similarities to 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Key Applications/Notes References
This compound 353292-84-9 C₈H₉ClN₂O₃ 216.63 1-(methoxycarbonyl)ethoxy 95% Intermediate for pharmaceuticals
2-Chloro-5-(2-methoxyethoxy)pyrimidine 61533-68-4 C₇H₉ClN₂O₂ 200.61 2-methoxyethoxy 98% Building block for agrochemicals
2-Chloro-5-(difluoromethoxy)pyrimidine 1192813-64-1 C₅H₃ClF₂N₂O 180.54 difluoromethoxy 97% Antiviral research
2-Chloro-5-methoxypyrimidine 22536-65-8 C₅H₅ClN₂O 144.56 methoxy 97% Ligand in catalysis
2-Chloro-5-(tert-butyl)pyrimidine 156777-81-0 C₈H₁₁ClN₂ 170.64 tert-butyl N/A Materials science applications
Methyl 2-chloropyrimidine-5-carboxylate 353292-84-9* C₇H₅ClN₂O₂ 184.58 methoxycarbonyl (directly bonded) N/A Precursor for nucleoside analogs

*Note: Methyl 2-chloropyrimidine-5-carboxylate shares the same CAS number as the target compound in some databases, but their structures differ.

Key Comparative Insights

Electronic and Steric Effects
  • Ester vs. Ether Substituents : The 1-(methoxycarbonyl)ethoxy group in the target compound introduces both steric bulk and electron-withdrawing effects due to the ester moiety, which may enhance metabolic stability compared to simpler ethers like 2-methoxyethoxy .

Stability and Reactivity

Theoretical studies on related compounds (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine) using DFT calculations reveal that electron-withdrawing substituents lower the HOMO-LUMO gap (ΔE = 4.5–5.0 eV), enhancing reactivity toward electrophiles . Similar analyses for the target compound could predict its behavior in nucleophilic substitution reactions.

Limitations and Opportunities

  • Gaps in Data: Limited experimental data exist on the target compound’s pharmacokinetics or toxicity.
  • Synthetic Optimization : Higher yields (e.g., 98% for 2-Chloro-5-(2-methoxyethoxy)pyrimidine ) suggest room for improving the target’s synthesis protocol.

Biological Activity

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C_10H_10ClN_2O_3
  • Molecular Weight : 242.65 g/mol

The biological activity of pyrimidine derivatives often involves their interaction with specific molecular targets. For this compound, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : Interaction with signaling pathways that regulate apoptosis and cell survival.

Antimicrobial Activity

Research indicates that pyrimidines exhibit significant antimicrobial properties. In studies comparing various pyrimidine derivatives, this compound demonstrated effectiveness against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7, A549) showed promising results for this compound.

Cell LineIC50 (µM)
MCF-70.15
A5490.25
Colo-2050.10

The compound exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of bacteria. The study highlighted its superior activity against S. aureus and E. coli, suggesting its potential application in treating bacterial infections .
  • Anticancer Potential Assessment : Another study focused on the cytotoxic effects of pyrimidines on different cancer cell lines, revealing that this compound significantly inhibited cell growth in MCF-7 and A549 cells, thus supporting its role in cancer therapy .

Q & A

Q. Table 1. Comparison of Key Pyrimidine Derivatives

CompoundSubstituentsKey Reactivity DifferencesReference
2-Chloro-5-(2-methoxyethyl)pyrimidine2-Cl, 5-(CH₂CH₂OCH₃)Higher steric hindrance limits coupling
4-Chloro-5-Fluoro-2-Methoxypyrimidine4-Cl, 5-F, 2-OCH₃Enhanced electrophilicity at C4

Q. Table 2. Recommended DFT Parameters for Electronic Analysis

ParameterValue/Basis SetApplication
FunctionalB3LYPGeometry optimization, HOMO-LUMO
Basis Set6-311++G(d,p)Polarizability, NBO charges
Solvent ModelPCM (DMF)Reaction environment simulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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